molecular formula C14H17NO3 B12860697 methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate

methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate

Cat. No.: B12860697
M. Wt: 247.29 g/mol
InChI Key: MVQSWGQGUABTDH-JTDNENJMSA-N
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Description

Methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate is a chemical compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate typically involves the esterification of 4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound’s effects are mediated through its ability to modulate various biochemical pathways, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 4-[(3R)-3-(oxiran-2-yl)pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C14H17NO3/c1-17-14(16)10-2-4-12(5-3-10)15-7-6-11(8-15)13-9-18-13/h2-5,11,13H,6-9H2,1H3/t11-,13?/m1/s1

InChI Key

MVQSWGQGUABTDH-JTDNENJMSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)C3CO3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(C2)C3CO3

Origin of Product

United States

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